molecular formula C7H14ClNO B1379859 1-(Cyclopropylmethyl)-3-azetidinol hydrochloride CAS No. 1609401-33-3

1-(Cyclopropylmethyl)-3-azetidinol hydrochloride

Cat. No. B1379859
M. Wt: 163.64 g/mol
InChI Key: NQASZWZWRFIUPJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-azetidinol hydrochloride, also known as CPM-3-A, is a cyclic amine compound used in organic synthesis and chemical research. CPM-3-A is an important intermediate for the synthesis of a variety of compounds, including pharmaceuticals and pesticides. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of amines, heterocycles, and organometallic compounds. CPM-3-A is also used in the synthesis of biologically active compounds and as a starting material for the synthesis of new compounds.

Scientific Research Applications

1. Synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride

  • Summary of Application : This compound is synthesized from 1-bromo-1-cyclopropylcyclopropane and is subjected to a Curtius degradation employing the Weinstock protocol . It’s used as an intermediate in the synthesis of biologically active and pharmacologically relevant compounds .
  • Methods of Application : The synthesis involves the deprotection of N-Boc-protected (1-cyclopropyl)cyclopropylamine with hydrogen chloride in diethyl ether .
  • Results or Outcomes : The yield of (1-cyclopropyl)cyclopropylamine hydrochloride from the deprotection process is reported to be 87% .

2. Applications of Spiro Cyclopropanes

  • Summary of Application : Spiro cyclopropanes are important structures in many herbal compounds and demonstrate antifungal, antibacterial, antiviral and some enzyme inhibition activities . They are also used in the synthesis of compound libraries .
  • Methods of Application : Various methods for the synthesis of these compounds have been reported, including the Corey–Chaykovsky reaction .
  • Results or Outcomes : Compounds containing the cyclopropyl group, such as bicifadine, have been used as anti-arthrist agents .

3. Stability of the Cyclopropylmethyl Carbocation

  • Summary of Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
  • Methods of Application : The stability of the cyclopropylmethyl carbocation is often studied using resonance structures .
  • Results or Outcomes : The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .

4. Stability of the Cyclopropylmethyl Carbocation

  • Summary of Application : The cyclopropylmethyl carbocation is known for its exceptional stability. This stability is often explained by the occupation of the π system with two more electrons, making the cyclopropyl methyl cation’s HOMO isolobal to the allyl anion’s HOMO .
  • Methods of Application : The stability of the cyclopropylmethyl carbocation is often studied using resonance structures .
  • Results or Outcomes : The positive charge is more or less symmetrically distributed between three atoms and the small ring is somewhat relieved of its geometrical strain .

properties

IUPAC Name

1-(cyclopropylmethyl)azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-8(5-7)3-6-1-2-6;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQASZWZWRFIUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-3-azetidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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